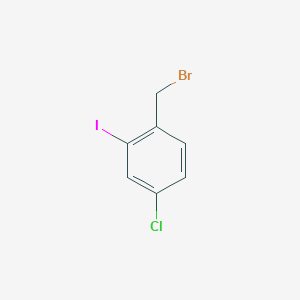

1-(Bromomethyl)-4-chloro-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDOHTQSXMMAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282782 | |

| Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343929-11-3 | |

| Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343929-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Bromomethyl)-4-chloro-2-iodobenzene CAS number and chemical identifiers

Abstract: 1-(Bromomethyl)-4-chloro-2-iodobenzene (CAS No: 343929-11-3) is a tri-halogenated aromatic compound positioned as a versatile, yet specialized, building block for advanced organic synthesis. Its strategic placement of three distinct halogens—a highly reactive benzylic bromide, a moderately reactive iodine, and a less reactive chlorine—offers a powerful platform for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical identity, a reasoned, prospective synthesis pathway based on established chemical principles, its predicted reactivity profile, and its potential applications in the fields of medicinal chemistry and materials science. We will explore the causality behind its synthetic utility, grounded in the differential reactivity of its functional groups, and provide essential safety and handling protocols.

Core Chemical Identity & Physicochemical Properties

This compound is a solid organic compound whose utility is derived from its unique electronic and steric properties. The table below summarizes its key chemical identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 343929-11-3 | |

| Molecular Formula | C₇H₅BrClI | |

| Molecular Weight | 331.38 g/mol | |

| IUPAC Name | This compound | - |

| InChI Key | NHDOHTQSXMMAPT-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |

Prospective Synthesis Methodology

Step 1: Sandmeyer Reaction for 2-Bromo-5-chlorotoluene

This reaction converts the primary amine of 4-chloro-2-methylaniline into a diazonium salt, which is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide.

Protocol:

-

Diazotization: Dissolve 4-chloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Add the cold diazonium salt solution to the CuBr solution portion-wise. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.

-

Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-bromo-5-chlorotoluene by vacuum distillation or column chromatography.

Step 2: Radical Bromination for this compound

The benzylic methyl group of the intermediate is selectively brominated using N-Bromosuccinimide (NBS) under radical initiation conditions. This selectivity is a cornerstone of benzylic functionalization, as the benzylic radical intermediate is stabilized by resonance with the aromatic ring.

Protocol:

-

Reaction Setup: Dissolve the purified 2-bromo-5-chlorotoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating at the surface.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the final product, this compound, by recrystallization (e.g., from hexanes) to obtain a solid of high purity.

Applications in Research and Drug Development

Halogenated organic compounds are fundamental to modern medicinal chemistry. The inclusion of halogens can significantly alter a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. [1] this compound is an ideal starting material for building novel molecular scaffolds. [2]For example:

-

Scaffold Elaboration: The benzylic bromide can be used to attach the core structure to a solubilizing group or a pharmacophore side chain via an ether, amine, or thioether linkage.

-

Core Construction: The aryl iodide can then be used in a Suzuki coupling to introduce a new aryl or heteroaryl ring system, expanding the molecular complexity and exploring new binding interactions with a biological target.

-

Modulation of Properties: The chlorine atom remains as a stable substituent that can enhance binding through halogen bonding or improve metabolic stability by blocking a potential site of oxidation.

This building block is particularly suited for synthesizing inhibitors, receptor antagonists, and molecular probes where precise spatial arrangement of different functionalities is key to biological activity.

Safety and Handling

As a reactive polyhalogenated and benzylic bromide-containing compound, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as hazardous. Safety data for closely related structures indicate it should be considered harmful if swallowed and capable of causing severe skin burns and eye damage. [3]* GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark). [3]* Signal Word: Danger. [3]* Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. It is a lachrymator (causes tearing). Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). 1-Bromo-4-chloro-2-iodobenzene: A Key Intermediate for Custom Synthesis Projects. Available at: [Link]

-

PubChem. 1-Bromo-4-chloro-2-iodobenzene. (Compound Summary for CID 51000072). Available at: [Link]

Sources

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-iodobenzene: Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-chloro-2-iodobenzene is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromomethyl group alongside chloro and iodo substituents on the benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of multiple, differentially reactive halogen atoms allows for selective functionalization, providing a strategic advantage in the construction of novel pharmaceutical intermediates and other advanced materials.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with a detailed exploration of its solubility characteristics. As a Senior Application Scientist, this document aims to deliver not only technical data but also field-proven insights into the experimental determination of these properties, ensuring a self-validating and trustworthy resource for laboratory professionals.

Chemical Identity and Structure

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 343929-11-3 | [1] |

| Molecular Formula | C₇H₅BrClI | [1] |

| Molecular Weight | 331.38 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CBr)I | N/A |

| InChI Key | NHDOHTQSXMMAPT-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Predicted/Estimated Value | Rationale and Comparative Insights |

| Melting Point (°C) | 50 - 70 | The presence of multiple heavy halogen atoms (Br, Cl, I) and the potential for intermolecular interactions suggest a solid state at room temperature with a moderately high melting point. For comparison, the related compound 1-Bromo-2-(bromomethyl)-4-chlorobenzene has a reported melting point of 49-53 °C. |

| Boiling Point (°C) | > 250 | Due to its high molecular weight and the presence of multiple halogens, a high boiling point is expected. Direct experimental determination may be challenging due to potential decomposition at elevated temperatures. |

| Density (g/cm³) | > 1.8 | Haloarenes are generally denser than water, and the density increases with the atomic mass of the halogen substituents. The presence of bromine and iodine atoms suggests a significantly higher density than water. |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and process chemistry, influencing bioavailability, formulation, and reaction conditions. As a general principle, "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Qualitative Solubility:

Based on its structure, this compound is a largely non-polar molecule. The aromatic ring and the halogen substituents contribute to its hydrophobic character. Therefore, it is expected to have:

-

Low to negligible solubility in water and other polar protic solvents.

-

Good solubility in a range of non-polar and moderately polar organic solvents , such as toluene, dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate.

Quantitative Solubility Data:

Quantitative experimental solubility data for this compound is not currently available in published literature. The determination of this data is essential for its effective use in synthesis and formulation. The following section provides a detailed protocol for the experimental determination of its solubility.

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the equilibrium solubility of a solid compound like this compound in various solvents. This method is based on the shake-flask technique, which is a reliable approach for compounds with low to moderate solubility.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, purity ≥ 95%)

-

Selected solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Water) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: A stepwise workflow for determining the equilibrium solubility of a solid compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a precise volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Causality and Self-Validation:

-

Excess Solid: The presence of undissolved solid throughout the equilibration period is a visual confirmation that a saturated solution has been formed.

-

Equilibration Time: Confirming that the measured concentration does not change with further agitation time ensures that true equilibrium has been reached.

-

Filtration: The use of a fine-pore filter is essential to prevent microscopic solid particles from artificially inflating the measured solubility.

-

Calibration Curve: A linear calibration curve with a high correlation coefficient (R² > 0.999) validates the accuracy of the analytical method for quantification.

Logical Relationships in Solubility Determination

Caption: Interconnected factors ensuring the reliability of solubility measurements.

Conclusion

This compound is a valuable synthetic intermediate with a promising role in the development of novel chemical entities. While a complete, experimentally verified dataset of its physical properties is not yet widely available, this guide provides the best available information and predictive insights. The detailed experimental protocol for solubility determination offers a clear and robust pathway for researchers to generate the critical data needed for their work. By understanding the physicochemical characteristics of this compound, scientists and drug development professionals can more effectively harness its synthetic potential.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

Sources

Technical Guide: Synthesis Pathways for 1-(Bromomethyl)-4-chloro-2-iodobenzene

CAS Number: 148836-41-3 Molecular Formula: C₇H₅BrClI Molecular Weight: 331.38 g/mol

Executive Summary

1-(Bromomethyl)-4-chloro-2-iodobenzene is a high-value tri-functionalized aromatic intermediate.[1] Its structural utility lies in the orthogonal reactivity of its three halogen substituents:

-

Benzylic Bromide: Highly reactive toward nucleophilic substitution (

) without disturbing the aromatic ring. -

Aryl Iodide: Excellent handle for selective Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at mild conditions.

-

Aryl Chloride: Remains inert during benzylic substitution and iodine-selective coupling, allowing for late-stage diversification or Buchwald-Hartwig aminations under forcing conditions.

This guide outlines two primary synthesis pathways: Radical Benzylic Bromination (Route A) for scalability and Nucleophilic Substitution via Benzyl Alcohol (Route B) for high-purity applications sensitive to radical byproducts.

Retrosynthetic Analysis

To design the optimal synthesis, we disconnect the molecule at its most reactive center—the benzylic carbon.

Figure 1: Retrosynthetic disconnection showing the two primary chemical lineages.

Pathway A: Radical Benzylic Bromination (Wohl-Ziegler)

This is the industry-standard route due to the commercial availability of the starting material, 4-chloro-2-iodotoluene . It utilizes N-Bromosuccinimide (NBS) as the bromine source.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. A critical challenge with this specific substrate is the Aryl-Iodide stability . While Aryl-Cl bonds are stable to radical conditions, C-I bonds are weaker (~65 kcal/mol). Excessive heat or high-energy UV initiation can lead to iodine homolysis, resulting in de-iodinated byproducts. Therefore, chemical initiation (AIBN) is preferred over photo-initiation for this substrate.

Experimental Protocol

Reagents:

-

Substrate: 4-Chloro-2-iodotoluene (1.0 equiv)

-

Brominating Agent: NBS (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent: Carbon Tetrachloride (

) or Trifluoromethylbenzene (

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-2-iodotoluene in anhydrous

(0.2 M concentration) under an Argon atmosphere. -

Addition: Add NBS and AIBN to the stirring solution.

-

Reflux: Heat the mixture to gentle reflux (77°C for

). Crucial: Monitor the reaction color. A persistent purple hue indicates iodine liberation (decomposition); the reaction should stay orange/yellow. -

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product (

) is less polar than the starting material. -

Workup: Cool to

to precipitate succinimide. Filter off the solid. -

Purification: Concentrate the filtrate. If necessary, purify via rapid filtration through a short plug of silica gel. Note: Benzylic bromides degrade on silica; use neutral alumina if column chromatography is required.

Figure 2: Wohl-Ziegler radical chain mechanism for benzylic bromination.

Pathway B: Nucleophilic Substitution via Alcohol

This route is recommended when high purity is required, as it avoids the formation of gem-dibromide impurities common in radical reactions.

Precursor Synthesis

Start with 4-chloro-2-iodobenzoic acid .

-

Reduction: Treat with Borane-THF (

) at

Bromination Protocol (Appel Reaction)

The Appel reaction is preferred over

Reagents:

-

Substrate: 4-Chloro-2-iodobenzyl alcohol (1.0 equiv)

-

Reagent A: Carbon Tetrabromide (

) (1.1 equiv) -

Reagent B: Triphenylphosphine (

) (1.1 equiv) -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve alcohol and

in dry DCM at -

Addition: Add

portion-wise over 20 minutes. The solution will turn slightly yellow. -

Reaction: Stir at

for 1 hour, then warm to room temperature for 2 hours. -

Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (

). -

Filtration: Filter the white solid through a celite pad.

-

Isolation: Concentrate the filtrate to yield the product. This method typically yields >90% purity without chromatography.

Comparative Analysis of Pathways

| Feature | Pathway A: Radical Bromination | Pathway B: Alcohol Substitution |

| Primary Mechanism | Free Radical Chain Reaction | |

| Starting Material | 4-Chloro-2-iodotoluene (Cheap) | 4-Chloro-2-iodobenzyl alcohol (Moderate) |

| Atom Economy | High | Moderate (Generates |

| Scalability | Excellent (Kg scale) | Good (g to 100g scale) |

| Main Impurity | gem-dibromide (over-bromination) | Unreacted alcohol |

| Safety Profile | Requires handling of initiators | Requires handling of |

| Recommendation | Best for Bulk Synthesis | Best for Pharma Intermediates |

Safety & Handling (Critical)

Lachrymator Warning: Benzylic bromides are potent lachrymators (tear-inducing agents).

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ethanolic KOH to quench residue before removal from the hood.

-

Storage: Store at

in amber vials to prevent photochemical decomposition of the C-I bond.

References

-

Ningbo Inno Pharmchem. (2026).[1] 1-Bromo-4-chloro-2-iodobenzene: A Key Intermediate for Custom Synthesis. Retrieved from [Link]

-

PubChem. (2025).[2] Compound Summary: 1-Bromo-4-chloro-2-iodobenzene (CAS 148836-41-3).[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Thermodynamic stability of 1-(Bromomethyl)-4-chloro-2-iodobenzene

An In-depth Technical Guide to the Thermodynamic Stability of 1-(Bromomethyl)-4-chloro-2-iodobenzene

Abstract

This compound is a polyhalogenated aromatic compound with significant potential as a versatile intermediate in complex organic synthesis, particularly in pharmaceutical and materials science applications. Its utility is derived from the differential reactivity of its halogen substituents. This guide provides a comprehensive analysis of the thermodynamic stability of this molecule. In the absence of direct experimental thermodynamic data for this specific compound, this paper establishes a robust theoretical framework based on established chemical principles and data from closely related analogues. We will dissect the molecule's structural components to predict its stability, analyze the most probable decomposition pathways, and provide detailed, actionable protocols for its empirical and computational evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to handle, store, and utilize this reactive intermediate with confidence and safety.

Part 1: Molecular Structure and Inherent Chemical Liabilities

The thermodynamic stability of any molecule is fundamentally linked to its structure. The structure of this compound is unique in that it contains three distinct types of carbon-halogen bonds, each with a different character and reactivity profile.

-

Aryl Halides (C-Cl and C-I): The chloro and iodo substituents are directly attached to the sp²-hybridized carbons of the benzene ring. These bonds are generally strong and kinetically inert to simple nucleophilic substitution due to the high energy of forming a phenyl cation and the repulsion between the nucleophile's lone pairs and the π-system of the ring.

-

Benzylic Halide (C-Br): The bromomethyl group is attached to an sp³-hybridized carbon, which is adjacent to the benzene ring. This "benzylic" position is the molecule's primary site of reactivity and thermodynamic instability. The C-Br bond is significantly weaker than the aryl C-halogen bonds because its cleavage (either homolytic or heterolytic) leads to a resonance-stabilized benzylic radical or cation intermediate.[1]

The disparate nature of these bonds allows for selective chemical transformations, making the compound a valuable building block.[2] However, it is this same feature that defines its stability challenges. The benzylic bromide is the molecule's Achilles' heel, governing its thermal, hydrolytic, and photochemical liabilities.

Caption: Structure of this compound.

Part 2: A Predictive Analysis of Thermodynamic Stability

A quantitative assessment of thermodynamic stability relies on parameters like Gibbs free energy and enthalpy of formation. While these values are not experimentally determined for this molecule, we can predict its stability by analyzing the bond dissociation energies (BDEs) of its constituent bonds. The BDE represents the enthalpy change upon homolytic cleavage of a bond in the gas phase and is an excellent indicator of the bond's strength and the molecule's susceptibility to thermal decomposition.

Bond Dissociation Energy (BDE) Analysis

The initiation of thermal decomposition will occur at the weakest bond in the molecule. By comparing the BDEs of the different bonds in this compound, we can identify the most probable point of failure.

| Bond Type | Position | Estimated BDE (kJ/mol) | Rationale & References |

| C-Br | Benzylic | ~255 | This is the weakest covalent bond. Gas-phase studies on substituted benzyl bromides show a consistent C-Br BDE of 255 ± 4 kJ/mol, with minimal influence from ring substituents. The stability of the resulting benzyl radical drives this low energy requirement.[1] |

| C-I | Aryl | ~280-295 | The C-I bond is the weakest of the aryl-halogen bonds but is significantly stronger than the benzylic C-Br bond. |

| C-Cl | Aryl | ~397-401 | The aryl C-Cl bond is substantially stronger than both the aryl C-I and benzylic C-Br bonds. |

| C-H | Aryl | ~473 | Aromatic C-H bonds are very strong and are not expected to be involved in the initial decomposition steps. |

| C-C | Ring-CH₂ | ~440 | The bond connecting the bromomethyl group to the ring is also quite strong. |

Electronic and Steric Influences

The halogen substituents on the aromatic ring exert both inductive and resonance effects.

-

Inductive Effect: All halogens are more electronegative than carbon and thus withdraw electron density from the ring, which can have a minor stabilizing effect on the ground state.

-

Resonance Effect: The lone pairs on the halogens can be donated into the aromatic π-system. This effect is most pronounced for chlorine and less so for iodine.

These electronic effects have a minimal impact on the benzylic C-Br BDE itself, but they can influence the stability of intermediates in polar, heterolytic reactions (S_N1/S_N2). Furthermore, the bulky iodine atom at the ortho position (C2) relative to the bromomethyl group may introduce minor steric strain. In the solid state, these halogen atoms can participate in intermolecular halogen bonding, which can influence crystal lattice energy and, consequently, the bulk material's stability.[3][4]

Part 3: Predicted Decomposition Pathways

Understanding the likely degradation pathways is critical for defining safe handling procedures and predicting potential impurities.

-

Thermal Decomposition (Homolytic Cleavage): When subjected to sufficient thermal energy, the molecule's weakest link—the benzylic C-Br bond—will cleave homolytically. This generates a resonance-stabilized 4-chloro-2-iodobenzyl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, such as dimerization (forming a dibenzyl species), abstraction of hydrogen from other molecules, or further fragmentation at very high temperatures.

-

Hydrolytic/Chemical Decomposition (Heterolytic Cleavage): The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack. In the presence of nucleophiles, such as water, alcohols, or amines, the compound can undergo S_N1 or S_N2 substitution. This is a common pathway for benzyl halides.[2] Hydrolysis would lead to the formation of (4-chloro-2-iodophenyl)methanol. This reactivity underscores the need to store the compound under anhydrous conditions and away from bases or strong nucleophiles.

-

Photochemical Decomposition: Aromatic iodides and bromides can absorb UV radiation, potentially leading to photochemical cleavage of the C-I or C-Br bonds. Given the significantly lower BDE of the benzylic C-Br bond, it remains the most probable site for photo-induced homolysis. Therefore, the material should be protected from light.

Caption: Predicted primary decomposition pathways for the title compound.

Part 4: Recommended Methodologies for Empirical Stability Assessment

The theoretical analysis provides a strong predictive framework. However, for applications in regulated environments such as drug development, empirical data is required. The following protocols outline a robust strategy for quantifying the stability of this compound.

Experimental Protocol 1: Thermal Analysis

Objective: To determine the melting point, identify phase transitions, and quantify the onset of thermal decomposition.

A. Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition (e.g., 350 °C).

-

Data Analysis: Analyze the resulting thermogram for an endotherm corresponding to the melting point and any sharp exotherms, which are indicative of decomposition events.

B. Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Equilibrate at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to approximately 500 °C under an inert nitrogen atmosphere.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Experimental Protocol 2: Computational Chemistry Workflow

Objective: To calculate theoretical thermodynamic properties to support and interpret experimental findings.

A. Density Functional Theory (DFT) Calculations

-

Software: Use a standard quantum chemistry package (e.g., Gaussian, ORCA).

-

Methodology: Perform geometry optimization and frequency calculations using a suitable functional and basis set, such as B3LYP/6-311+G(d,p). This level of theory has been shown to provide reliable results for substituted aromatic species.[5]

-

Calculations:

-

Enthalpy of Formation (ΔfH°): Calculate using an appropriate isodesmic reaction scheme to ensure cancellation of errors.

-

Bond Dissociation Energies (BDEs): Model the homolytic cleavage of each C-Halogen bond and calculate the enthalpy change.

-

-

Analysis: Compare the calculated BDEs to identify the weakest bond and correlate the theoretical enthalpy of formation with the overall stability.

Caption: A logical workflow for the comprehensive stability assessment.

Part 5: Summary and Safe Handling Recommendations

The thermodynamic stability of this compound is governed primarily by the lability of the benzylic carbon-bromine bond. This inherent weakness makes the compound susceptible to degradation via thermal, photochemical, and chemical (nucleophilic) pathways.

Key Stability Insights:

-

Primary Liability: The benzylic C-Br bond is the weakest link, with an estimated BDE of ~255 kJ/mol.

-

Thermal Instability: Decomposition is predicted to initiate via homolytic cleavage of the C-Br bond.

-

Chemical Reactivity: The compound is highly susceptible to nucleophilic substitution at the benzylic position.

-

Photosensitivity: The presence of C-Br and C-I bonds suggests a potential for degradation upon exposure to UV light.

Authoritative Handling and Storage Recommendations: Based on this comprehensive analysis, the following precautions are mandatory to preserve the integrity of the compound:

-

Storage: Store in a cool, dry, and dark environment. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent hydrolysis and oxidation. The material should be kept in a tightly sealed container.

-

Handling: Handle the material in a well-ventilated area, avoiding exposure to moisture, high temperatures, and direct sunlight. It should be considered incompatible with strong bases, oxidizing agents, and nucleophiles.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

By understanding the fundamental principles of its stability and adhering to these protocols, researchers can confidently and safely leverage the synthetic potential of this valuable chemical intermediate.

References

-

Laarhoven, L. J. J., Mulder, P., & Wayner, D. D. M. (2000). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2329-2334. [Link]

-

Guerra, M., & Tosi, M. (2005). Computational Study of the Halogen Atom−Benzene Complexes. The Journal of Physical Chemistry A, 109(38), 8606–8612. [Link]

-

El-Sheshtawy, H. S., El-Kemary, M. A., & El-Daly, S. A. (2022). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. Molecules, 27(6), 1859. [Link]

-

Roche, C., et al. (2014). 2D constraint modifies packing behaviour: a halobenzene monolayer with X3 halogen-bonding motif. Scientific Reports, 4, 4633. [Link]

-

Szwarc, M. (1950). Experimental methods for measurement of bond dissociation energies and heats of formation of radicals. Chemical Reviews, 47(1), 75-126. [Link]

-

Hoh, J., et al. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces. Physical Chemistry Chemical Physics, 23(47), 26868-26875. [Link]

-

Verevkin, S. P., & Emel’yanenko, V. N. (2011). Vaporization enthalpies of a series of the halogen-substituted fluorobenzenes. The Journal of Chemical Thermodynamics, 43(6), 944-950. [Link]

-

Lin, Y., et al. (2016). Stability and Characteristics of the Halogen Bonding Interaction in an Anion-Anion Complex: A Computational Chemistry Study. The Journal of Physical Chemistry B, 120(4), 610-620. [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry Blog. [Link]

-

Smith, M. B. (2013). Electrophilic Aromatic Substitution: Enthalpies of Hydrogenation of the Ring Determine Reactivities of C6H5X. The Direction of the C6H5–X Bond Dipole Determines Orientation of the Substitution. The Journal of Physical Chemistry A, 117(50), 13361–13375. [Link]

-

Zhang, Z., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21374–21382. [Link]

-

PubChem. (2024). 4-Bromo-1-chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

NIST. (2021). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. [Link]

-

Pope, C., et al. (2013). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. Journal of Physical Chemistry A, 117(31), 6936–6947. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2D constraint modifies packing behaviour: a halobenzene monolayer with X3 halogen-bonding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-(Bromomethyl)-4-chloro-2-iodobenzene: A Tri-Orthogonal Scaffold for Precision Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the value of a scaffold is defined by its orthogonality —the ability to selectively functionalize specific sites without affecting others. 1-(Bromomethyl)-4-chloro-2-iodobenzene (CAS: 343929-11-3) represents a premier "tri-orthogonal" building block. Its structure features three distinct halogen handles—a benzylic bromide, an aryl iodide, and an aryl chloride—each with a significantly different activation energy threshold.

This guide details the strategic deployment of this scaffold to construct complex fused heterocycles (e.g., tetrahydroisoquinolines, isoindolines) and biaryl systems, emphasizing the mechanistic hierarchy that allows for controlled, sequential bond formation.

Structural Analysis & Reactivity Matrix

The power of this scaffold lies in the graduated reactivity of its three carbon-halogen bonds. Successful utilization requires adhering to a strict sequence of transformations to avoid chemoselectivity errors.

The Hierarchy of Activation

| Position | Functional Group | Hybridization | Bond Energy (Approx) | Primary Reactivity Mode | Activation Condition |

| 1 | Benzylic Bromide ( | ~68 kcal/mol | Nucleophilic Substitution ( | Mild Base, | |

| 2 | Aryl Iodide ( | ~65 kcal/mol | Pd-Catalyzed Cross-Coupling | Pd(0), Ligand, | |

| 4 | Aryl Chloride ( | ~95 kcal/mol | Pd-Catalyzed Cross-Coupling | Specialized Ligands (e.g., Buchwald), |

Chemo-Logic:

-

First Tier (

): The benzylic bromide is highly electrophilic. It reacts with amines, thiols, or alkoxides under non-catalytic conditions. The aryl halides remain inert.[1] -

Second Tier (Pd-Selectivity): The C-I bond undergoes oxidative addition to Pd(0) much faster than the C-Cl bond. This allows for Suzuki, Heck, or Sonogashira couplings at the C2 position while leaving the C4-Cl intact.

-

Third Tier (Late-Stage): The C4-Cl bond serves as a "blocking group" during early steps or a handle for final library diversification using bulky, electron-rich phosphine ligands.

Strategic Workflows: The "Lynchpin" Approach[2]

Diagram: The Orthogonal Reaction Cascade

The following flow illustrates the logical progression from raw scaffold to complex drug core.

Caption: Sequential functionalization strategy leveraging the distinct reactivity profiles of the three halogen handles.

Detailed Experimental Protocols

Phase 1: Benzylic Substitution (The Anchor)

Objective: Attach the scaffold to a pharmacophore (e.g., a secondary amine) without disturbing the aryl halides.

Protocol:

-

Reagents: this compound (1.0 equiv), Secondary Amine (1.1 equiv),

(2.0 equiv). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve the amine and base in MeCN at

. -

Add the benzylic bromide dropwise (dissolved in minimal MeCN) to control the exotherm.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (the bromide is a strong lachrymator; disappearance indicates safety).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Note: Avoid strong nucleophiles that might attack the aryl iodide via halogen-metal exchange if organolithiums are used (strictly avoid n-BuLi at this stage).

-

Phase 2: Intramolecular Cyclization (The Core Builder)

Objective: Construct a Tetrahydroisoquinoline core via intramolecular Heck reaction or N-arylation.

Scenario: If Step 1 used a secondary amine with an allyl group or a pendant nucleophile, the C2-Iodo group is positioned perfectly for ring closure.

Protocol (Intramolecular Heck):

-

Substrate: N-Allyl-N-benzyl-2-iodo-4-chloroaniline derivative (from Step 1).

-

Catalyst System:

(5 mol%), -

Base:

or -

Conditions: DMF,

, 12 hours. -

Mechanism: The Pd inserts into the C-I bond (oxidative addition). The alkene coordinates and inserts (migratory insertion), followed by

-hydride elimination to form the exocyclic double bond or isomerized internal bond. The C-Cl bond remains untouched due to the lower bond dissociation energy of C-I.

Phase 3: Divergent Library Synthesis (The Diversification)

Objective: Utilize the remaining C4-Chloro group to introduce solubility-enhancing groups or metabolic blockers.

Protocol (Suzuki Coupling on Aryl Chloride):

-

Catalyst:

/ SPhos or XPhos (Dialkylbiaryl phosphines are required to activate the inert C-Cl bond). -

Partner: Aryl/Heteroaryl Boronic Acid.

-

Conditions: Toluene/Water (3:1),

, -

Outcome: The chlorine is displaced only under these forcing conditions, ensuring the previous steps (Iodine-selective) proceeded without side reactions.

Critical Safety & Handling

-

Lachrymator Hazard: Benzylic bromides are potent tear gas agents. Always handle this compound in a well-ventilated fume hood. Destroy excess bromide with aqueous ammonia or sodium thiosulfate before disposal.

-

Light Sensitivity: Aryl iodides can degrade (liberate

) under prolonged exposure to light. Store the solid in amber vials at -

Instability: Benzylic halides can hydrolyze to the alcohol in the presence of moisture over time. Verify purity via

NMR (look for the

References

-

ChemicalBook. (2023).[2] 4-chloro-2-iodobenzyl bromide Properties and Synthesis. Retrieved from

-

Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008).[3][4] Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides. Organic Letters. Retrieved from

-

BenchChem. (2025).[5] A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51000071, 4-Bromo-1-chloro-2-iodobenzene (Analogous Reactivity Data). Retrieved from

Sources

Methodological & Application

Optimizing Suzuki-Miyaura coupling of 1-(Bromomethyl)-4-chloro-2-iodobenzene

Application Note & Protocol Guide

Title: Strategic Chemoselective Suzuki-Miyaura Coupling of 1-(Bromomethyl)-4-chloro-2-iodobenzene: A Guide to Orthogonal Functionalization

Abstract

This guide provides a detailed framework for the strategic optimization of the Suzuki-Miyaura cross-coupling reaction for this compound. This trifunctionalized aryl halide is a valuable building block, offering multiple points for diversification in the synthesis of complex molecules for pharmaceutical and materials science applications. The primary challenge lies in achieving high chemoselectivity due to the presence of three distinct carbon-halogen bonds: an aryl iodide, an aryl chloride, and a benzylic bromide. This document elucidates the mechanistic principles governing selectivity, provides optimized protocols for selectively targeting the highly reactive C–I bond, and offers a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

The Chemoselectivity Challenge: Dissecting Reactivity

The synthetic utility of this compound hinges on the ability to selectively functionalize one C-X bond while preserving the others for subsequent transformations. This "orthogonal reactivity" is governed by the relative ease with which a palladium catalyst can insert into each carbon-halogen bond in the rate-determining oxidative addition step of the Suzuki-Miyaura reaction.[1][2]

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is directly related to the C-X bond dissociation energy:

C–I < C–Br < C–Cl

-

Aryl Iodide (C-I): The C–I bond is the longest and weakest, making it the most reactive site. Oxidative addition of Pd(0) occurs most readily at this position, often under mild conditions.[3][4]

-

Aryl Chloride (C-Cl): The C–Cl bond is significantly stronger and less polarizable, rendering it the least reactive among the aryl halides. Activating this bond typically requires more forcing conditions: higher temperatures and specialized, highly active catalyst systems employing bulky, electron-rich ligands.[5]

-

Benzylic Bromide (C(sp³)–Br): The reactivity of the benzylic bromide is distinct from the aryl halides. While the C–Br bond is of intermediate strength, its susceptibility to both Pd(0) oxidative addition and SN2-type pathways introduces a layer of complexity. Under conditions optimized for aryl iodide coupling, this group can often be preserved.

This inherent reactivity differential is the key to achieving selectivity. By carefully tuning the reaction parameters, we can exploit the kinetic preference for the C–I bond, effectively "masking" the C–Cl and C(sp³)–Br sites for future elaboration.

Mechanistic Considerations for Selective Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is fundamental to rational optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the oxidative addition is the crucial selectivity-determining step. The choice of catalyst, ligand, base, and temperature directly influences the activation energy barrier for the cleavage of each C-X bond, allowing for precise control over the reaction's outcome.

Strategic Optimization for Selective C–I Coupling

To achieve a clean and high-yielding conversion at the aryl iodide position, reaction conditions must be carefully selected to be energetic enough to cleave the C–I bond but mild enough to leave the C–Cl and C(sp³)–Br bonds untouched.

Catalyst System Selection

The choice of the palladium precatalyst and its associated ligand is the most critical factor in controlling selectivity.

-

Palladium Precatalyst: For selective C–I coupling, a simple, moderately active palladium source is often sufficient and desirable.

-

Recommended: Pd(PPh₃)₄, Pd(OAc)₂. Pd(PPh₃)₄ can often be used directly, as it already contains the necessary phosphine ligands and readily generates the active Pd(0) species.

-

Avoid: Highly active, modern precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™ catalysts) may be too reactive, leading to undesired coupling at the C–Cl position, especially at elevated temperatures.[7]

-

-

Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.

-

Recommended: Triphenylphosphine (PPh₃) is an excellent choice. Its moderate electron-donating ability and steric profile are well-suited for the facile oxidative addition into the C–I bond without promoting the more difficult C–Cl bond activation.[2]

-

Avoid: Highly electron-rich and sterically bulky ligands (e.g., SPhos, XPhos, RuPhos, or N-heterocyclic carbenes like IPr) are designed to facilitate the activation of strong bonds like C–Cl and should be avoided for this selective transformation.[8]

-

Base and Solvent Selection

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]

-

Recommended: Mild inorganic bases such as K₂CO₃ or K₃PO₄ are generally effective.[10] They provide sufficient basicity for the catalytic cycle without promoting side reactions. Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings but may not be necessary here.

-

Considerations: Strong bases like NaOH or KOH should be used with caution as they can promote catalyst degradation or hydrolysis of the benzylic bromide.

-

-

Solvent: A polar aprotic solvent, often with a small amount of water, is standard.

-

Recommended Systems:

-

Dioxane / H₂O (e.g., 4:1 v/v)

-

Toluene / H₂O (e.g., 10:1 v/v)

-

Tetrahydrofuran (THF) / H₂O (e.g., 4:1 v/v)

-

-

Rationale: The organic solvent solubilizes the aryl halide and catalyst, while the water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

-

Temperature and Reaction Time

Kinetic control is paramount for selectivity. The significantly lower activation energy for C–I oxidative addition allows for a large temperature window where this reaction proceeds but C–Cl and C–Br activation do not.

-

Temperature: Lower to moderate temperatures are strongly recommended. A starting point of 50-80 °C is ideal. Higher temperatures (>100 °C) dramatically increase the risk of losing selectivity and should be avoided.

-

Reaction Time: Reactions should be monitored closely (e.g., by TLC or GC-MS) and stopped once the starting material is consumed to prevent over-reaction or product degradation. Typical reaction times range from 2 to 12 hours.

Optimization Workflow

Caption: A logical workflow for optimizing the selective Suzuki-Miyaura coupling.

Recommended Conditions & Experimental Protocols

The following table and protocol provide a robust starting point for the selective coupling at the C-I position.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Condition | Rationale for Selectivity |

| Aryl Halide | This compound (1.0 equiv) | Substrate |

| Boronic Acid | Aryl or Heteroaryl Boronic Acid (1.1–1.3 equiv) | Nucleophilic partner; slight excess ensures complete consumption of the limiting reagent. |

| Palladium Source | Pd(PPh₃)₄ (3 mol %) | Moderately active catalyst favors reaction at the most labile C–I bond.[12] |

| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | Sufficiently strong to activate boronic acid but mild enough to prevent side reactions.[10] |

| Solvent | Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (10:1 v/v) | Standard solvent system for solubility of both organic and inorganic reagents. |

| Temperature | 80 °C | Optimal temperature to drive C–I coupling at a reasonable rate while keeping the C–Cl and C(sp³)–Br bonds inert. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Protocol 1: Selective Suzuki-Miyaura Coupling at the C–I Position

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

-

Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is fully inert.

-

Reagent Addition: Through the septum, add Pd(PPh₃)₄. Then, add the degassed solvent system (e.g., for a 0.5 mmol scale reaction, use 4 mL of dioxane and 1 mL of water). The solvent should be degassed beforehand by sparging with nitrogen or argon for 15-20 minutes.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(bromomethyl)-4-chlorobenzene product.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a different batch. Ensure rigorous inert atmosphere techniques.2. Degas solvents thoroughly by sparging with N₂/Ar for at least 20 minutes.3. Use a fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester.[6] |

| Reaction at C–Cl or C–Br | 1. Reaction temperature is too high.2. Catalyst system is too active.3. Prolonged reaction time. | 1. Lower the temperature to 50-70 °C.2. Ensure a simple catalyst like Pd(PPh₃)₄ is used. Avoid bulky, electron-rich ligands.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| Boronic Acid Homocoupling | 1. Presence of oxygen.2. Pd(II) species in the reaction mixture without aryl halide coordination. | 1. Improve inerting technique; ensure a constant positive pressure of N₂/Ar.2. Ensure the Pd(0) source is of high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure ligands are present to facilitate reduction to Pd(0). |

| Protodeboronation | 1. Boronic acid instability.2. Excessive water or prolonged heating. | 1. Use the boronic acid as soon as possible after purchase/synthesis. For particularly unstable boronic acids (e.g., some electron-rich heteroaryls), switch to a more stable boronic ester (MIDA or pinacol).[7][13]2. Minimize reaction time and use the recommended solvent/water ratio. |

References

-

Biscoe, M. R., & Buchwald, S. L. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

-

Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

-

Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Engle, K. M., & Chen, J. S. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

-

LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

-

Maseras, F., & Bickelhaupt, F. M. (2025). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

-

Rychnovsky, S. D., & Knapp, D. M. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Willis, M. C., & Weller, A. S. (2013). Carbon–carbon bond construction using boronic acids and aryl methyl sulfides: orthogonal reactivity in Suzuki-type couplings. Chemical Science. [Link]

-

Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. [Link]

-

Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

-

Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. [Link]

-

Brown, D. G., & Boström, J. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

-

Maeda, Y., & Miyamoto, K. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Wang, D., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

-

Wang, C., & Li, X. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]

-

Wang, C., & Li, X. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Publications. [Link]

-

Leadbeater, N. E., & McGowan, C. (2003). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Morken, J. P., & Nave, S. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

-

Sun, C., Potter, B., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. [Link]

-

ResearchGate. (n.d.). Sequential Suzuki‐Miyaura Cross‐Coupling under Orthogonal Conditions. ResearchGate. [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. [Link]

-

Szostak, M. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Nature Communications. [Link]

-

Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

-

Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Phipps, R. J. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Li, B., & Dixneuf, P. H. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Heterocycles Using 1-(Bromomethyl)-4-chloro-2-iodobenzene: An In-depth Guide to Application and Protocol

Introduction: The Strategic Advantage of a Multi-functionalized Precursor

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for complex molecular architectures is ever-present. The strategic selection of starting materials is paramount to the efficient construction of these target molecules. 1-(Bromomethyl)-4-chloro-2-iodobenzene emerges as a highly versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds.[1] Its utility is rooted in the differential reactivity of its three distinct functional handles: a highly reactive benzylic bromide, a less reactive aryl iodide, and a deactivating chloro substituent. This unique arrangement allows for a programmed, stepwise functionalization, enabling chemists to orchestrate complex synthetic sequences with a high degree of control.

The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of various side chains and the initial tethering of components for subsequent cyclization. The aryl iodide, on the other hand, is a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2] This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of fused heterocyclic systems. The chloro group, while generally less reactive, can influence the electronic properties of the aromatic ring and can be a site for further functionalization under more forcing conditions if required.

This guide provides a comprehensive overview of the synthetic applications of this compound in heterocycle synthesis. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of medicinally relevant heterocyclic scaffolds.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of heterocycles from this compound can be broadly categorized into two main strategies, often employed in a tandem or sequential fashion:

-

Nucleophilic Substitution followed by Intramolecular Cyclization: This is a classic and robust approach where the benzylic bromide is first reacted with a nucleophile to introduce a side chain containing a reactive group. Subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the heterocyclic ring.

-

Transition-Metal-Catalyzed Tandem Reactions: This more contemporary strategy leverages the power of transition metals, particularly palladium and copper, to orchestrate a cascade of reactions in a single pot. Typically, the aryl iodide is the site of the initial catalytic transformation, such as a Sonogashira or Heck coupling, which is then followed by an intramolecular cyclization onto a tethered nucleophile or a pre-installed functional group.

The choice of strategy is dictated by the desired heterocyclic target and the available starting materials. Below, we explore specific applications of these strategies with detailed protocols.

Application & Protocols

Synthesis of Isoindolinones: A Privileged Scaffold in Medicinal Chemistry

Isoindolinones are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of substituted isoindolinones can be efficiently achieved from this compound through a palladium-catalyzed carbonylative cyclization.

This protocol describes a tandem reaction involving an initial nucleophilic substitution of the benzylic bromide with a primary amine, followed by a palladium-catalyzed carbonylation and intramolecular cyclization.

Reaction Scheme:

A two-step, one-pot synthesis of isoindolinones.

Materials:

| Reagent/Solvent | Supplier | Grade |

| This compound | Commercially Available | >97% |

| Primary Amine (e.g., Benzylamine) | Commercially Available | Reagent |

| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |

| Acetonitrile (MeCN) | Commercially Available | Anhydrous |

| Palladium(II) Acetate (Pd(OAc)₂) | Commercially Available | Reagent |

| Triphenylphosphine (PPh₃) | Commercially Available | Reagent |

| Triethylamine (Et₃N) | Commercially Available | Anhydrous |

| Toluene | Commercially Available | Anhydrous |

| Carbon Monoxide (CO) | Gas Cylinder | High Purity |

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., Argon), add the primary amine (1.1 mmol) and anhydrous potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the initial substitution, carefully vent the reaction vessel and introduce a balloon of carbon monoxide.

-

Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), anhydrous triethylamine (2.0 mmol), and anhydrous toluene (10 mL).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 6-chloro-4-iodo-2-substituted-isoindolin-1-one.

Expected Yield: 60-80%

Causality Behind Experimental Choices:

-

Two-Step, One-Pot Approach: This strategy enhances efficiency by avoiding the isolation and purification of the intermediate N-substituted-2-iodobenzylamine, which can be unstable.

-

Palladium Catalyst and Ligand: The Pd(OAc)₂/PPh₃ system is a robust and commonly used catalyst for carbonylation reactions. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Carbon Monoxide: CO serves as the one-carbon source for the carbonyl group of the isoindolinone ring.

-

Base: Triethylamine is used to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, preventing catalyst deactivation.

Synthesis of Fused Heterocycles via Tandem Sonogashira Coupling and Cyclization

The aryl iodide functionality of this compound is an excellent handle for Sonogashira coupling with terminal alkynes. This reaction can be integrated into a tandem sequence to construct a variety of fused heterocyclic systems.

This protocol outlines a tandem Sonogashira coupling-cyclization reaction between this compound, a primary amine, and a terminal alkyne.

Reaction Scheme:

A four-component tandem synthesis of isoindolinones.

Materials:

| Reagent/Solvent | Supplier | Grade |

| This compound | Commercially Available | >97% |

| Primary Amine (e.g., Aniline) | Commercially Available | Reagent |

| Terminal Alkyne (e.g., Phenylacetylene) | Commercially Available | Reagent |

| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | Commercially Available | Reagent |

| Copper(I) Iodide (CuI) | Commercially Available | Reagent |

| Triethylamine (Et₃N) | Commercially Available | Anhydrous |

| Dimethylformamide (DMF) | Commercially Available | Anhydrous |

| Carbon Monoxide (CO) | Gas Cylinder | High Purity |

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the primary amine (1.2 mmol), the terminal alkyne (1.5 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

Add anhydrous dimethylformamide (10 mL) and anhydrous triethylamine (3.0 mmol).

-

Bubble carbon monoxide gas through the solution for 15 minutes.

-

Seal the Schlenk tube and heat the reaction mixture at 90 °C for 24 hours.

-

Cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-chloro-4-(alkynyl)isoindolin-1-one.

Expected Yield: 55-75%

Authoritative Grounding & Mechanistic Insight:

The Sonogashira coupling proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination. The subsequent carbonylation and intramolecular cyclization with the in-situ formed secondary amine leads to the isoindolinone product. The use of a copper co-catalyst is crucial for the efficient formation of the copper acetylide intermediate.

Data Summary

| Heterocycle | Strategy | Key Reagents | Catalyst System | Typical Yield |

| Isoindolinone | Carbonylative Cyclization | Primary Amine, CO | Pd(OAc)₂/PPh₃ | 60-80% |

| Alkynyl-Isoindolinone | Tandem Sonogashira/Carbonylative Cyclization | Primary Amine, Terminal Alkyne, CO | PdCl₂(PPh₃)₂/CuI | 55-75% |

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of strategic precursor design in modern organic synthesis. Its orthogonal reactivity allows for the development of elegant and efficient synthetic routes to a wide range of heterocyclic scaffolds. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile starting material. The principles of differential reactivity and tandem catalysis demonstrated with this precursor can be extended to the design of other complex synthetic sequences, further underscoring its importance as a key building block in the pursuit of novel and impactful molecules.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). 1-Bromo-4-chloro-2-iodobenzene: A Key Intermediate for Custom Synthesis Projects. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of isoindolinones. [Link]

-

Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9684-9687. [Link]

-

El-Sayed, M. A. F. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal, 1-20. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Okamoto, N. (2013). [Synthesis of functional heterocycles via tandem reaction]. Yakugaku Zasshi, 133(8), 879-887. [Link]

-

Roesch, K. R., & Larock, R. C. (1999). Synthesis of isoquinolines and pyridines by the palladium-catalyzed coupling of terminal acetylenes and imines of o-iodobenzaldehydes and 3-halo-2-alkenals. Organic Letters, 1(4), 553-556. [Link]

-

JETIR. (2025, January). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research, 12(1). [Link]

-

Barluenga, J., & Fananas, F. J. (2009). Synthesis of fused N-heterocycles via tandem C-H activation. ResearchGate. [Link]

-

Knochel, P., & Perea, J. J. A. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

-

El-Faham, A., & Al-Othman, Z. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3704. [Link]

-

Bako, E. V., & Kornienko, A. (2021). Advances in the Synthesis of Heterocycles with Two and Three Heteroatoms using Hydrazonoyl Halides. Helvetica Chimica Acta, 104(11), e2100155. [Link]

-

Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

-

Stanovnik, B., & Svete, J. (2004). Product Class 10: Phthalazines. Science of Synthesis, 16, 353-402. [Link]

-

Organic Chemistry Portal. (2012). Synthesis of phthalazines. [Link]

-

Sharma, V., & Kumar, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Research Reviews, 14(2), 118-132. [Link]

-

Bavin, P. M. G. (1965). Isoquinoline synthesis. Canadian Journal of Chemistry, 43(11), 3011-3015. [Link]

-

Rodriguez, J. A., & Rodriguez, M. A. (2010). Isoquinoline synthesis. Quimica Viva, 9(2), 79-93. [Link]

-

Rodriguez, F., & Faza, O. N. (2018). Synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)indole. Molecules, 23(11), 2843. [Link]

-

Bera, S., & Maji, M. (2020). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Creative Research Thoughts, 8(6), 871-877. [Link]

-

Bassyouni, F. A., & El-Sayed, R. K. (2014). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 12(35), 6775-6791. [Link]

-